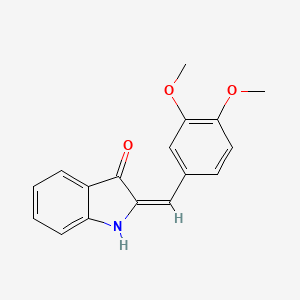
2-(3,4-Dimethoxybenzylidene)indolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxybenzylidene)indolin-3-one is an organic compound with the molecular formula C18H15NO3 It is a derivative of indolin-3-one, featuring a benzylidene group substituted with two methoxy groups at the 3 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dimethoxybenzylidene)indolin-3-one can be achieved through several methods. One common approach is the Knoevenagel condensation reaction, which involves the reaction of indolin-3-one with 3,4-dimethoxybenzaldehyde in the presence of a base such as piperidine. The reaction typically occurs under reflux conditions in a suitable solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the Knoevenagel condensation reaction remains a viable method for large-scale synthesis. Optimization of reaction conditions, such as temperature, solvent, and catalyst, can enhance yield and purity for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4-Dimethoxybenzylidene)indolin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Benzyl derivatives.
Substitution: Various substituted indolin-3-one derivatives.
Aplicaciones Científicas De Investigación
2-(3,4-Dimethoxybenzylidene)indolin-3-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its structural similarity to bioactive molecules.
Mecanismo De Acción
The mechanism of action of 2-(3,4-Dimethoxybenzylidene)indolin-3-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(3,4-Dimethoxybenzylidene)-1-indanone: Shares a similar benzylidene group but differs in the core structure.
3-Benzylideneindolin-2-one: Lacks the methoxy groups present in 2-(3,4-Dimethoxybenzylidene)indolin-3-one.
Uniqueness
This compound is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. These groups can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C17H15NO3 |
|---|---|
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
(2E)-2-[(3,4-dimethoxyphenyl)methylidene]-1H-indol-3-one |
InChI |
InChI=1S/C17H15NO3/c1-20-15-8-7-11(10-16(15)21-2)9-14-17(19)12-5-3-4-6-13(12)18-14/h3-10,18H,1-2H3/b14-9+ |
Clave InChI |
MTTPXBMDKVJFRX-NTEUORMPSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3N2)OC |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3N2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



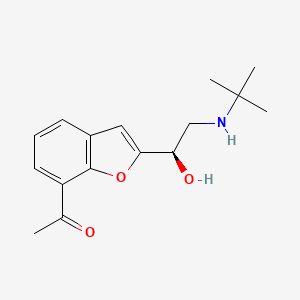
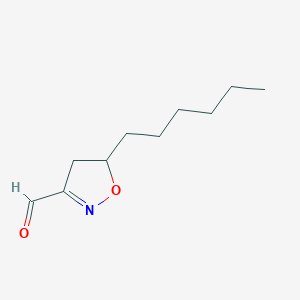
![2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulfanyl]ethan-1-ol](/img/structure/B12903781.png)
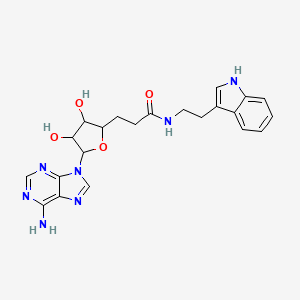
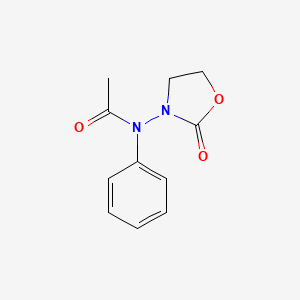
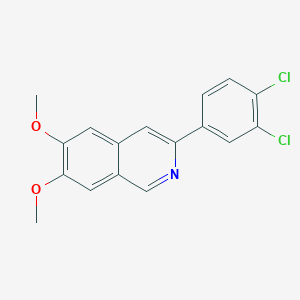


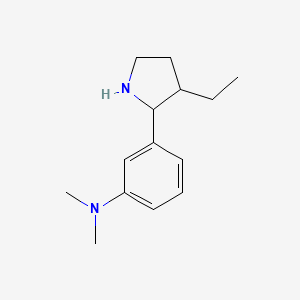
![Ethyl 2,4-dimethyl-5-({[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)-1H-pyrrole-3-carboxylate](/img/structure/B12903826.png)

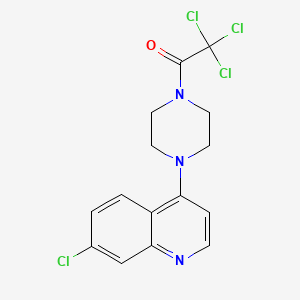
![N,N-dibutyl-N'-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]methanimidamide](/img/structure/B12903836.png)
